3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl group at the 3-position and a phenoxypropyl group at the 4-position, along with a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazol-5-ol with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenoxypropyl group.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.
Scientific Research Applications
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-(3-phenoxypropyl)amino]benzoic acid: This compound shares a similar phenoxypropyl group but differs in the core structure.
3-methyl-4-(3-phenoxypropyl)amino]benzene-1-carbothioamide: Another related compound with a similar substitution pattern but different functional groups.
Uniqueness
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole core with a phenoxypropyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-methyl-4-(3-phenoxypropyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10-12(13(16)15-14-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGCGRHWKKLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.